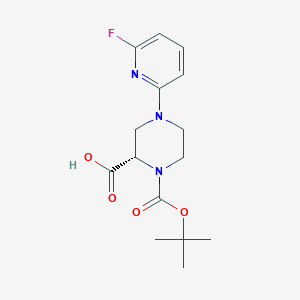
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of a fluoropyridine moiety and a piperazine ring suggests that this compound may have interesting pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoropyridine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyridine derivative is introduced to the piperazine ring.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during synthesis. The Boc group can be introduced using Boc anhydride and removed under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学研究应用
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine structure.
Medicine: Possible therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The fluoropyridine moiety could enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the fluorine atom, which might affect its pharmacological properties.
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid: Contains a fluorophenyl group instead of a fluoropyridine, which could influence its activity and selectivity.
Uniqueness
The presence of the fluoropyridine moiety in (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid may confer unique properties, such as increased metabolic stability or enhanced binding affinity for certain biological targets.
属性
分子式 |
C15H20FN3O4 |
|---|---|
分子量 |
325.34 g/mol |
IUPAC 名称 |
(2S)-4-(6-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-10(19)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)/t10-/m0/s1 |
InChI 键 |
UGMNGHYVOPEUJX-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC(=CC=C2)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















